3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-diaminophosphorylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N4O2P/c5-3-1-2-8(4(3)9)11(6,7)10/h3H,1-2,5H2,(H4,6,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYMBAADTILVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)P(=O)(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N4O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 1 Diaminophosphoryl Pyrrolidin 2 One and Analogues
Stereoselective Synthesis of the Pyrrolidin-2-one Core
The cornerstone for the synthesis of the target compound is the stereoselective construction of the 3-aminopyrrolidin-2-one (B1279418) backbone. Achieving high levels of enantioselectivity and diastereoselectivity is paramount, as the biological activity of the final compound is intrinsically linked to its three-dimensional structure. Various asymmetric catalytic methods have been developed to this end, broadly categorized into organocatalytic and transition metal-catalyzed approaches.
Asymmetric Construction of the 3-Aminopyrrolidin-2-one Scaffold
The asymmetric synthesis of the 3-aminopyrrolidin-2-one scaffold is a focal point of extensive research. These strategies aim to control the formation of the stereogenic centers at the C3 and potentially other positions of the pyrrolidinone ring.
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles, offering a metal-free and often environmentally benign alternative to traditional methods. unibo.it These catalysts operate through various activation modes to facilitate enantioselective bond formation.
Enamine catalysis, a cornerstone of organocatalysis, typically involves the reaction of a carbonyl compound with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a stereocontrolled manner.
A prominent example is the Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts. The resulting γ-nitro aldehyde can then be further manipulated to form the desired 3-aminopyrrolidin-2-one ring system through reductive cyclization. The stereochemistry of the newly formed stereocenters is dictated by the chiral environment created by the organocatalyst. While direct synthesis of 3-aminopyrrolidin-2-ones via this pathway is not extensively documented for the exact target, the principles are well-established for related structures.
| Catalyst | Reactant 1 | Reactant 2 | Product Type | Stereoselectivity |
| Diarylprolinol silyl (B83357) ether | Aldehyde | Nitroolefin | γ-Nitro aldehyde | High ee |
| Chiral prolinamide | Aldehyde | Nitroalkene | γ-Nitro aldehyde | High ee |
This table showcases representative enamine-mediated reactions that can lead to precursors for 3-aminopyrrolidin-2-ones.
Bifunctional organocatalysts, which possess both a hydrogen-bond donor (e.g., thiourea (B124793), squaramide) and a Brønsted or Lewis base moiety, are highly effective in controlling the stereochemical outcome of reactions. These catalysts can simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds, leading to a highly organized transition state.
For the synthesis of 3-aminopyrrolidin-2-one precursors, a bifunctional thiourea or squaramide catalyst can activate a pronucleophile, such as a malonate ester, and a nitroalkene. The subsequent Michael addition product can then be elaborated into the target scaffold. A significant development in this area is the use of N-diaminophosphoryl aminothioureas as bifunctional organocatalysts. nih.gov These catalysts, which contain a phosphorus-based hydrogen-bonding group, have been successfully employed in asymmetric vinylogous aldol (B89426) reactions, demonstrating their potential for activating carbonyl compounds and controlling stereoselectivity. nih.gov This type of catalyst is particularly relevant for the synthesis of the target molecule, as it introduces a structural motif similar to the final diaminophosphoryl group.
| Catalyst Type | Activation Mode | Key Feature |
| Thiourea-based | Dual H-bonding | Activation of both nucleophile and electrophile |
| Squaramide-based | Dual H-bonding | Rigid scaffold for enhanced stereocontrol |
| N-Diaminophosphoryl aminothiourea | Bifunctional activation | Contains a phosphorus-based H-bond donor |
This table summarizes different types of organocatalysts that utilize hydrogen bonding activation.
[3+2] Cycloaddition reactions are a powerful and atom-economical method for the construction of five-membered rings like pyrrolidines. The use of chiral ligands to control the stereochemistry of these reactions is a well-established strategy. In an organocatalytic setting, chiral phosphoric acids have proven to be effective catalysts for asymmetric 1,3-dipolar cycloadditions. nih.gov For instance, the three-component reaction of 3-amino oxindoles, aldehydes, and nitroolefins catalyzed by a chiral phosphoric acid provides spiro[pyrrolidine-2,3'-oxindoles] with high diastereo- and enantioselectivity. nih.gov This methodology, while applied to a different scaffold, demonstrates the principle of using chiral Brønsted acids to control the stereochemical outcome of cycloadditions that form pyrrolidine (B122466) rings.
A plausible approach for the 3-aminopyrrolidin-2-one scaffold would involve the asymmetric [3+2] cycloaddition of an azomethine ylide with an appropriate α,β-unsaturated lactam or a related Michael acceptor, catalyzed by a chiral ligand or organocatalyst.
Transition metal catalysis offers a complementary approach for the asymmetric synthesis of pyrrolidin-2-ones, often exhibiting high catalytic activity and selectivity.
Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary stereocenter at the 3-position has been achieved through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates. nih.govrsc.org High enantioselectivity was realized using a chiral phosphoramidite (B1245037) ligand. nih.govrsc.org While this method creates a quaternary center, modifications to the starting materials could potentially lead to the desired 3-amino substituted pyrrolidinones.
Rhodium-catalyzed asymmetric annulation of indoles has been used to construct pyrroloindoline architectures. acs.org Although the substrate is different, the principle of rhodium-catalyzed C-H activation and subsequent cyclization could be adapted for the synthesis of the pyrrolidin-2-one core.
| Metal | Ligand Type | Reaction Type | Key Feature |
| Palladium | Chiral phosphoramidite | Cyclization | Forms quaternary center at C3 |
| Rhodium | Chiral carboxylate | Annulation | C-H activation |
This table provides an overview of transition metal-catalyzed approaches to chiral pyrrolidinones.
The introduction of the 1-(diaminophosphoryl) group is a crucial final step. This can potentially be achieved by reacting the synthesized 3-aminopyrrolidin-2-one scaffold with phosphoryl chloride followed by amination, or by using a suitable phosphoramidic chloride. The synthesis of N-diaminophosphoryl aminothioureas demonstrates the feasibility of handling and reacting with such phosphorus reagents. nih.gov
Organocatalytic Approaches to Chiral Pyrrolidinones
Diastereoselective Control in Pyrrolidinone Ring Formation
The pyrrolidinone (or γ-lactam) ring is a prevalent scaffold in numerous biologically active compounds and natural products. mdpi.com Achieving stereochemical control at the C3 position, particularly with an amino substituent, is a significant synthetic challenge. Various modern synthetic methods have been developed to address this, providing pathways to densely functionalized pyrrolidines with high diastereoselectivity. nih.gov
One of the most powerful strategies for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This approach is highly stereo- and regioselective and can generate up to four new contiguous stereocenters. mappingignorance.orgacs.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields densely substituted proline derivatives with excellent diastereomeric ratios. nih.govacs.org The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the cycloaddition. nih.gov
Another effective method involves the reductive amination of pyrrolidine-2,4-diones, which serves as a versatile starting point for creating dipeptide analogues containing the pyrrolidinone core. nih.gov This two-step process can produce a library of compounds with high yield and excellent diastereoselectivity. nih.gov Furthermore, cascade reactions, such as the Cu(I)-catalyzed reaction of CF₃-substituted allenynes with tosylazide, can lead to highly functionalized 3-ethynyl proline derivatives as a single diastereomer. mdpi.com This cascade involves a [3 + 2]-cycloaddition, ketenimine rearrangement, and an Alder-ene cyclization. mdpi.com
The table below summarizes key methodologies that could be adapted for the diastereoselective synthesis of a 3-aminopyrrolidin-2-one precursor.
| Methodology | Key Reagents/Catalysts | Stereochemical Control | Outcome |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Chiral N-tert-butanesulfinylazadienes, Ag₂CO₃ | Chiral auxiliary on azadiene | High diastereoselectivity, up to four stereocenters controlled. nih.govacs.org |
| Reductive Amination | Pyrrolidine-2,4-diones, Amines, Reducing agents | Substrate control | Excellent diastereoselectivity. nih.gov |
| Cascade Cyclization | CF₃-allenynes, Tosylazide, Cu(I) catalyst | Catalyst and substrate control | High diastereoselectivity, single diastereomer formed. mdpi.com |
| Intramolecular C-H Amination | Dioxazolone substrates, Ir(III) catalyst, Chiral ligand | Chiral catalyst | Excellent enantioselectivity for γ-lactam formation. organic-chemistry.org |
Installation of the Diaminophosphoryl Moiety
The introduction of the diaminophosphoryl group onto the nitrogen atom of the pyrrolidinone ring is a critical step in the synthesis of the target compound. This transformation forms a phosphoramidate (B1195095) P-N bond, a linkage found in various biologically active molecules. thieme-connect.comnih.gov Organophosphorus pyrrolidine derivatives with P-N bonds are an important, though not extensively explored, class of compounds. thieme-connect.comrawdatalibrary.net
Phosphorylation of Pyrrolidinone-Based Substrates
The formation of the N-P(O)(NH₂)₂ moiety can be approached through several phosphorylation strategies. These methods involve the reaction of the pyrrolidinone nitrogen with a suitable pentavalent phosphorus electrophile. thieme-connect.com
Direct N-phosphorylation involves the reaction of the 3-aminopyrrolidin-2-one precursor with a phosphorylating agent. A common method is the use of phosphoryl chlorides, such as phosphorus oxychloride (POCl₃). The reaction typically proceeds by initial reaction of POCl₃ with two equivalents of ammonia (B1221849) to form diaminophosphoryl chloride (ClP(O)(NH₂)₂), which then reacts with the pyrrolidinone nitrogen. Alternatively, the pyrrolidinone can react first with POCl₃, followed by displacement of the remaining chlorides with ammonia. The Stokes method, for example, utilizes phosphorus oxychloride which first reacts with phenol (B47542) to form a chlorophosphonate ester, followed by reaction with an amine to yield the phosphoramidate. wikipedia.org
Another approach is the Atherton-Todd reaction, which involves treating a dialkyl phosphite (B83602) with carbon tetrachloride in the presence of the amine (the pyrrolidinone substrate). This in situ generates a phosphoryl chloride that subsequently reacts with the amine. thieme-connect.com
Phosphoramidates are a class of organophosphorus compounds characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom. nih.gov The synthesis of the phosphorodiamidate linkage in the target molecule falls under this category. wikipedia.org
Salt elimination is a classical and widely used method for forming P-N bonds. nih.gov This strategy involves the reaction of an amine nucleophile with a phosphorus halide. For the synthesis of 3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one, this would involve reacting the 3-amino-pyrrolidin-2-one precursor with a diaminophosphoryl halide, such as diaminophosphoryl chloride (H₂N)₂P(O)Cl. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide byproduct, which is then removed as a salt. nih.gov While effective, this method can require pre-functionalization and may generate significant stoichiometric waste. nih.gov
Oxidative cross-coupling reactions represent a more modern approach to P-N bond formation. nih.gov These methods, often catalyzed by transition metals, involve the coupling of a P-H compound (like a H-phosphonate) with an amine. nih.gov This avoids the use of hazardous halogenating reagents. For example, a phosphonamidate can be formed via the coupling of an amine with a phosphonic acid derivative under oxidative conditions. While broadly applied for C-O and C-N bond formation, specific examples for P-N bond formation on lactam substrates are less common but represent a promising area of research. nih.govchemrxiv.org The development of biocatalytic oxidative cross-coupling, for instance using cytochrome P450 enzymes, offers a potential route for highly selective bond formation under mild conditions. chemrxiv.org
The table below outlines phosphorylation strategies for installing the diaminophosphoryl group.
| Method | Phosphorus Reagent | Key Features |
| Direct Phosphorylation | Diaminophosphoryl chloride | Classical, requires base for HCl byproduct removal. |
| Atherton-Todd Reaction | Dialkyl phosphite, CCl₄ | In situ generation of phosphorylating agent. thieme-connect.com |
| Salt Elimination | Diaminophosphoryl halide | Common, high-yielding, but generates salt waste. nih.gov |
| Oxidative Cross-Coupling | H-phosphonate derivative | Avoids halogenating agents, often requires a metal catalyst. nih.gov |
Phosphoramidate Bond Formation Methodologies
Hydrophosphinylation Approaches
Hydrophosphinylation, the addition of a P-H bond across an unsaturated carbon-carbon bond, represents a direct and atom-economical method for forming carbon-phosphorus bonds. In the context of synthesizing analogues of this compound, this approach is particularly relevant for creating derivatives with a C-P bond, which are phosphine (B1218219) oxide analogues of the target structure.
Recent advancements have demonstrated the utility of transition-metal catalysis, particularly with nickel, for highly regioselective and enantioselective hydrophosphinylation reactions. nih.gov For instance, the nickel-catalyzed reaction of secondary phosphine oxides with enynes can yield a variety of P-chiral alkenyl phosphine oxides. nih.gov While not a direct route to the N-phosphorylated target compound, this methodology could be adapted to synthesize precursors or analogues. A hypothetical pathway could involve the hydrophosphinylation of a suitably functionalized pyrrolin-2-one derivative. The resulting phosphine oxide-substituted pyrrolidinone could then undergo further transformations to introduce the amino group at the C3 position. The key challenge lies in controlling the stereochemistry at multiple centers and ensuring compatibility with the lactam and other functional groups.
Precursor Design for Integrated Synthesis
The efficient synthesis of a complex molecule like this compound heavily relies on the strategic design of its precursors. An integrated approach, where key structural elements are installed in the precursor, can significantly shorten the synthetic sequence. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, and its synthesis is well-documented. mdpi.com
Methods for synthesizing the pyrrolidine core can be broadly categorized into two groups: those that start with a pre-existing pyrrolidine ring and those that construct the ring from acyclic precursors. mdpi.com
Cyclic Precursors: Chiral amino acids such as L-proline and 4-hydroxy-L-proline are highly valuable starting materials. mdpi.com They offer a pre-defined stereocenter and a functionalized pyrrolidine scaffold. For the target molecule, 4-amino-glutamic acid could be envisioned as an ideal precursor. Cyclization would form the desired 3-amino-pyrrolidin-2-one core, which could then be N-phosphorylated.
Acyclic Precursors: The formation of the pyrrolidine ring from linear starting materials offers flexibility in introducing various substituents. mdpi.com A potential acyclic precursor could be designed with an amino group, a nitrile or ester group, and a latent amino group at the appropriate positions. Intramolecular cyclization, followed by functional group manipulations, would lead to the 3-amino-pyrrolidin-2-one intermediate. For example, a precursor like 2,4-diamino-5-hydroxypentanoic acid could be designed to cyclize into the lactam ring system.
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies offer distinct advantages for the synthesis of the target molecule and the creation of a library of its analogues for further research.
A convergent synthesis involves preparing different fragments of the molecule independently and then coupling them in the final stages. This approach is often more efficient for complex targets. For this compound, a convergent route could involve:
Synthesis of the protected 3-amino-pyrrolidin-2-one core.
Independent preparation of the diaminophosphoryl chloride moiety.
Coupling of these two fragments to form the final N-P bond.
A divergent synthesis , conversely, starts from a common intermediate that is systematically modified to produce a range of structurally related compounds. wikipedia.orgnih.gov This is an excellent strategy for exploring structure-activity relationships. Starting from a common precursor, such as a protected 3-amino-1H-pyrrol-2(5H)-one, a variety of analogues can be generated. wikipedia.org Different phosphorylating agents could be introduced at the N1 position, while the C3-amino group could be alkylated or acylated, leading to a library of diverse compounds from a single, advanced intermediate. wikipedia.orgnih.gov
| Strategy | Description | Advantages | Application Example |
|---|---|---|---|
| Convergent Synthesis | Key fragments of the target molecule are synthesized separately and then assembled. | High overall yield, flexibility in fragment synthesis, efficient for complex targets. mdpi.com | Coupling a pre-synthesized 3-aminopyrrolidin-2-one with diaminophosphoryl chloride. |
| Divergent Synthesis | A common intermediate is used to generate a library of structurally related analogues through various reactions. wikipedia.org | Efficient for creating chemical libraries, ideal for structure-activity relationship (SAR) studies. nih.gov | Functionalizing a core 3-aminopyrrolidin-2-one at the N1 and C3 positions with different groups. |
Chemo- and Regioselective Functionalization Strategies
With multiple reactive sites—the C3-amino group, the N1-lactam nitrogen, and the N-H bonds of the phosphorodiamidate—chemo- and regioselectivity are paramount. Selective functionalization allows for the modification of one part of the molecule without affecting others.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, the primary amine at C3 is significantly more nucleophilic than the lactam nitrogen (N1). Therefore, reactions like acylation or alkylation with one equivalent of an electrophile would likely occur selectively at the C3-amino group. The phosphorylation of the lactam nitrogen would require activation, for example, by deprotonation with a strong base, to enhance its nucleophilicity before adding the phosphorylating agent.
Regioselectivity: This is crucial when multiple positions on the pyrrolidinone ring could potentially react. For example, in the synthesis of spirooxindolo pyrrolidines, 1,3-dipolar cycloaddition reactions are used to control the regioselective formation of the new ring system. mdpi.comnih.gov Similarly, for the synthesis of precursors to the target molecule, reactions must be designed to ensure substituents are introduced at the correct positions on the pyrrolidine scaffold.
Protecting Group Chemistry for Multifunctional Precursors
The presence of multiple nucleophilic sites necessitates a robust protecting group strategy to achieve the desired transformations. jocpr.com Protecting groups are used to temporarily mask a reactive functional group, allowing another part of the molecule to be modified selectively. neliti.comwikipedia.org
For the synthesis of this compound, the C3-amino group must be protected during the N-phosphorylation step to prevent side reactions, such as the formation of a bis-phosphorylated product or reaction at the more nucleophilic primary amine.
Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid). creative-peptides.com
Benzyloxycarbonyl (Cbz or Z): Removed by catalytic hydrogenation. creative-peptides.com
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., piperidine). creative-peptides.com
An orthogonal protecting group strategy is particularly powerful. wikipedia.org This involves using multiple protecting groups that can be removed under different conditions. For instance, one could protect the C3-amine with a Boc group and use a different, base-labile or hydrogenation-labile group if other functionalities in the synthetic precursors required protection. This allows for the sequential deprotection and functionalization of specific sites within the molecule, providing precise control over the synthetic sequence. neliti.com
| Protecting Group | Abbreviation | Common Application Conditions | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc-anhydride, base (e.g., triethylamine) | Strong acid (e.g., Trifluoroacetic acid, HCl) creative-peptides.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, base | Catalytic Hydrogenation (H₂, Pd/C) creative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine in DMF) creative-peptides.com |
Chemical Reactivity and Transformation Mechanisms of 3 Amino 1 Diaminophosphoryl Pyrrolidin 2 One
Reactivity of the Pyrrolidinone Amide Functionality
The pyrrolidinone ring contains a cyclic amide (lactam) that is further activated by the electron-withdrawing diaminophosphoryl group attached to the nitrogen atom. This N-P bond significantly influences the reactivity of the amide functionality.
Hydrolytic Stability and Degradation Pathways
Amides are generally susceptible to hydrolysis under both acidic and basic conditions, cleaving the amide bond to yield a carboxylic acid and an amine. libretexts.orgyoutube.com For 3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one, this would involve the opening of the pyrrolidinone ring.
Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org The presence of the electron-withdrawing diaminophosphoryl group on the nitrogen is expected to further enhance the carbonyl carbon's electrophilicity, potentially accelerating acid-catalyzed hydrolysis compared to a simple N-alkyl pyrrolidinone. uct.ac.za The degradation pathway would likely yield 4-amino-4-(diaminophosphorylamino)butanoic acid.
Under basic conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org The subsequent cleavage of the C-N bond would be followed by proton transfers to yield the salt of the carboxylic acid and the corresponding N-amino phosphorodiamidate.
It is important to note that the diaminophosphoryl group itself is acid-labile, and under acidic conditions, cleavage of the P-N bond might compete with or precede the hydrolysis of the lactam ring. nih.gov
Nucleophilic and Electrophilic Reactivity at the Ring Nitrogen
The nitrogen atom of the pyrrolidinone ring is part of an N-acyl phosphylamide system. The lone pair of electrons on this nitrogen is in resonance with the adjacent carbonyl group, which typically reduces its nucleophilicity. uct.ac.za The strong electron-withdrawing nature of the diaminophosphoryl group further decreases the electron density on the nitrogen atom, making it significantly less nucleophilic and basic compared to a standard amide. uct.ac.za Consequently, direct electrophilic attack at this nitrogen is unlikely.
Conversely, the P-N bond can be susceptible to nucleophilic attack. In related N-acylphosphoramidates, cleavage of the P-N bond can occur during acylation reactions, particularly when tertiary phosphoramides are involved. rsc.org This suggests that strong nucleophiles might attack the phosphorus atom, leading to the cleavage of the N-diaminophosphoryl group.
Transformations Involving the 3-Amino Group
The primary amino group at the 3-position of the pyrrolidinone ring is a key site for derivatization and can participate in various chemical transformations.
Derivatization Reactions of the Primary Amine
The primary amine is nucleophilic and can readily react with a variety of electrophiles. Common derivatization reactions include:
Acylation: The amino group can be acylated by reacting with acid halides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. A common example is the protection of the amino group using Boc anhydride (B1165640) (di-tert-butyl dicarbonate) in the presence of a base. google.com
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although overalkylation can be an issue. Reductive amination offers a more controlled method for introducing alkyl groups.
Formation of Azomethines (Schiff Bases): The primary amine can condense with aldehydes or ketones to form imines (azomethines). researchgate.net These imines can be subsequently reduced, for instance with sodium borohydride, to yield stable N-substituted 3-aminopyrrolidin-2-one (B1279418) derivatives. researchgate.net
Below is a table summarizing common derivatization reactions for the 3-amino group.
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Boc Anhydride | Carbamate |
| Acylation | Acetyl Chloride | Amide |
| Reductive Amination | Benzaldehyde, then NaBH4 | Secondary Amine (N-benzyl) |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
Diazotization: Treatment of the primary amino group with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic acid), would generate a diazonium salt intermediate. researchgate.net Given the instability of aliphatic diazonium salts, this intermediate would likely eliminate molecular nitrogen to form a carbocation at the C3 position. This carbocation could then be trapped by solvent (e.g., forming a 3-hydroxy derivative) or undergo elimination to form an unsaturated pyrrolinone. researchgate.net
Role of the Amino Group in Intramolecular Cyclizations or Rearrangements
The nucleophilic character of the 3-amino group allows it to participate in intramolecular cyclization reactions if a suitable electrophilic center is present elsewhere in the molecule or in a tethered side chain. For instance, if the molecule were modified to contain a leaving group on a side chain attached to the ring nitrogen, the 3-amino group could act as an intramolecular nucleophile to form a bicyclic system. While specific examples for this exact compound are not documented, intramolecular cyclizations are a common strategy in heterocyclic chemistry. nih.govnih.gov
Chemical Behavior of the Diaminophosphoryl Group
The diaminophosphoryl group, -P(O)(NH₂)₂, is a phosphorodiamidic amide moiety. Its chemical behavior is characterized by the reactivity of the P-N bonds and the properties of the phosphoryl (P=O) and amino (N-H) groups.
Phosphoramidates are known to be susceptible to hydrolysis under acidic conditions. nih.gov The mechanism involves protonation of one of the nitrogen atoms, which makes the phosphorus atom more electrophilic and facilitates nucleophilic attack by water, leading to the cleavage of a P-N bond. nih.gov This would result in the formation of a phosphorodiamidic acid and release of the 3-aminopyrrolidin-2-one.
The P=O group is a strong hydrogen bond acceptor, while the N-H protons of the amino groups are hydrogen bond donors. This is evident in related N-diaminophosphoryl aminothiourea structures, where the P=O oxygen participates in intramolecular hydrogen bonding. acs.org This property can influence the molecule's conformation and its interactions with other molecules or solvents.
The amino groups on the phosphorus atom can also undergo reactions typical of primary amines, such as acylation or alkylation, although their nucleophilicity might be modulated by the adjacent phosphoryl group.
Below is a table summarizing the reactivity of the functional groups.
| Functional Group | Reaction Type | Conditions/Reagents | Expected Outcome |
|---|---|---|---|
| Pyrrolidinone Amide | Acid Hydrolysis | Heat, dilute acid (e.g., HCl) | Ring opening |
| Pyrrolidinone Amide | Base Hydrolysis | Heat, strong base (e.g., NaOH) | Ring opening |
| 3-Amino Group | Acylation | Acid chloride or anhydride | Amide/Carbamate formation |
| 3-Amino Group | Diazotization | NaNO₂, acid | Formation of carbocation, leading to substitution or elimination |
| Diaminophosphoryl Group | Acid Hydrolysis | Aqueous acid | P-N bond cleavage |
Stability and Lability of P-N Bonds
The phosphorus-nitrogen (P-N) bonds in the diaminophosphoryl group and the N-acyl phosphoramidate (B1195095) linkage (P-N bond between the phosphorus and the pyrrolidinone nitrogen) are central to the molecule's stability. Generally, P-N bonds in phosphoramidates are susceptible to hydrolysis, particularly under acidic conditions. nih.gov
The stability of these bonds is highly dependent on the pH of the environment. Under acidic conditions, the nitrogen atoms of the P-N bonds can be protonated. This protonation makes the amino or amido group a better leaving group, facilitating nucleophilic attack on the phosphorus atom by water, leading to cleavage of the P-N bond. nih.govresearchgate.net The acid-catalyzed hydrolysis of phosphoramidates is a well-documented phenomenon. acs.org Conversely, many P-N compounds are comparatively stable at neutral or alkaline pH. nih.gov
The N-acyl phosphoramidate linkage in this compound is expected to be the most labile P-N bond. The electron-withdrawing effect of the adjacent carbonyl group of the pyrrolidinone ring can enhance the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. uct.ac.za However, some N-acyl phosphoramidate linkages have been shown to be stable under both acidic (pH 1.0) and basic (pH 13.0) conditions, indicating that stability can be highly structure-dependent. nih.gov
The stability of the P-N bonds can be quantified by their hydrolysis rates under different pH conditions, as illustrated in the hypothetical data below for related compounds.
| Compound Type | Condition | Relative Rate of P-N Cleavage | Half-life (τ½) Example |
|---|---|---|---|
| Alkyl Phosphorodiamidate | Acidic (pH 2) | High | ~1.2 hours ingentaconnect.com |
| Alkyl Phosphorodiamidate | Neutral (pH 7) | Low | Days to Weeks |
| N-Acyl Phosphoramide (B1221513) | Acidic (pH 2) | Very High | Minutes to Hours acs.org |
| N-Acyl Phosphoramide | Neutral (pH 7) | Moderate | Hours to Days |
Exchange Reactions and Ligand Substitution at Phosphorus
The phosphorus center in this compound is electrophilic and can undergo exchange and ligand substitution reactions. Phosphoramidites, which are related phosphorus-nitrogen compounds, are known for their high reactivity towards nucleophiles, often catalyzed by weak acids. wikipedia.org In these reactions, an incoming nucleophile replaces one of the amino groups attached to the phosphorus. wikipedia.org While the subject molecule is a phosphoramide (oxidation state +5) and not a phosphoramidite (B1245037) (+3), the principle of nucleophilic substitution at the phosphorus center remains relevant.
Stronger nucleophiles can displace the amino groups or the entire pyrrolidinone moiety. The feasibility of these reactions depends on the nucleophilicity of the incoming ligand and the stability of the leaving group. For instance, in the presence of a strong nucleophile like an alkoxide, it is conceivable that one of the amino groups on the phosphoryl core could be substituted.
These types of ligand exchange reactions are fundamental in the application of phosphoramidates as ligands in coordination chemistry and asymmetric catalysis. rsc.orgresearchgate.net The phosphorus atom can coordinate to transition metals, and the nature of the substituents on the phosphorus influences the electronic and steric properties of the resulting metal complex.
The relative reactivity for ligand substitution at the phosphorus center can be generalized as shown in the table below.
| Incoming Nucleophile | Reaction Condition | Plausibility of Substitution | Product Type |
|---|---|---|---|
| H₂O (Hydrolysis) | Acid-catalyzed | High | Phosphoramidic acid / Phosphoric acid |
| Alcohols (ROH) | Acid or Base-catalyzed | Moderate | Phosphor(oamid)ate Esters |
| Amines (RNH₂) | Heating | Low to Moderate | Transamidation Products |
| Thiols (RSH) | Base-catalyzed | Moderate | Thiophosphoramidates |
Influence of Phosphoryl Group on Pyrrolidinone Reactivity
The diaminophosphoryl group, being strongly electron-withdrawing, significantly influences the reactivity of the pyrrolidinone ring. This effect is primarily transmitted through the N-acyl linkage. The electron-withdrawing nature of the P=O group reduces the electron density on the lactam nitrogen. uct.ac.za
Normally, the lone pair of electrons on a lactam nitrogen participates in resonance with the adjacent carbonyl group, which stabilizes the amide bond and reduces its reactivity towards hydrolysis. nih.govmasterorganicchemistry.com In this compound, the phosphoryl group competes for this electron density, a phenomenon that can weaken the resonance stabilization of the amide bond. uct.ac.za This makes the carbonyl carbon of the pyrrolidinone more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net
Consequently, the hydrolysis of the lactam ring itself, to form the corresponding γ-amino acid derivative, may be facilitated compared to a simple N-alkyl pyrrolidinone. Both acidic and alkaline conditions can promote this hydrolysis. chemguide.co.uk Under acidic conditions, the carbonyl oxygen is protonated, further activating the carbonyl carbon for attack by water. masterorganicchemistry.com Under basic conditions, direct attack of a hydroxide ion on the carbonyl carbon would initiate the ring-opening.
The table below summarizes the expected influence of the N-phosphoryl group on the reactivity of the pyrrolidinone ring.
| Reaction Site | Influence of N-Phosphoryl Group | Predicted Reactivity Change (vs. N-alkylpyrrolidinone) | Rationale |
|---|---|---|---|
| Lactam Carbonyl (C=O) | Increased Electrophilicity | Increased susceptibility to nucleophiles | Inductive electron-withdrawal by P=O group reduces amide resonance. uct.ac.za |
| Lactam C-N Bond | Weakened Bond | Enhanced rate of hydrolysis (ring-opening). masterorganicchemistry.comchemguide.co.uk | Reduced amide bond stabilization. |
| α-Carbon (C3) | Potential for altered acidity | May affect enolate formation | Electronic effects transmitted through the ring. |
| 3-Amino Group | Decreased Basicity | Less nucleophilic/basic | Electron-withdrawing effect of the N-phosphoryl group. |
Mechanistic Investigations and Stereochemical Control in Reactions Involving the Compound
Kinetic and Thermodynamic Studies
No kinetic or thermodynamic data for the formation or subsequent reactions of 3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one is available in the public domain. These studies would provide critical information on reaction rates, activation energies, and the relative stability of reactants, products, and intermediates, but they have not been conducted or published for this compound.
Reaction Rate Determinations and Activation Parameters
Currently, there is no published data on the experimental determination of reaction rates or the calculation of activation parameters (such as activation energy, enthalpy, and entropy of activation) for reactions specifically involving this compound. Such studies would be essential to understand the energy profile of its transformations and to optimize reaction conditions for synthetic applications.
Computational and Theoretical Studies of 3 Amino 1 Diaminophosphoryl Pyrrolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
The electronic structure of a molecule dictates its reactivity. DFT calculations are commonly employed to analyze key electronic properties. For 3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one, such an analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. researchgate.net For this compound, the oxygen of the phosphoryl group (P=O) and the carbonyl group (C=O) are expected to be nucleophilic sites, while the hydrogen atoms of the amino groups are potential electrophilic sites for hydrogen bonding. Atomic charges, such as those calculated using Mulliken population analysis, provide a quantitative measure of the electron distribution.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table is illustrative and based on typical values for similar organic molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest-energy empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests high kinetic stability. |
Calculations are hypothetically performed at the B3LYP/6-31G(d,p) level of theory. researchgate.net
The three-dimensional shape of this compound is not static; it exists as an ensemble of different conformations. Computational methods can map the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. A key structural feature of N-diaminophosphoryl compounds is the potential for intramolecular hydrogen bonding. nih.govacs.org
Studies on analogous N-diaminophosphoryl thioureas have shown a conformational preference in solution where a hydrogen atom on a nitrogen adjacent to the phosphoryl group forms an intramolecular hydrogen bond with the phosphoryl oxygen (P=O). nih.govacs.org It is plausible that a similar interaction occurs in this compound, where one of the N-H protons of the diaminophosphoryl moiety interacts with the carbonyl oxygen of the pyrrolidinone ring, or vice versa, leading to a more constrained and stable conformation. Identifying these low-energy conformers is crucial, as the molecule's reactivity and catalytic activity are often governed by its most stable or most reactive conformation. mdpi.com
Reaction Mechanism Simulations
Simulations of chemical reactions provide a dynamic picture of how reactants are converted into products, offering detailed information about transition states and reaction pathways that are often difficult to observe experimentally.
Reactions involving the phosphoryl group are central to many biological and chemical processes. These phosphoryl transfer reactions can proceed through different mechanisms, broadly categorized as associative or dissociative. nih.govsquarespace.com
Associative (Addition-Elimination) Mechanism: This pathway involves the formation of a pentavalent phosphorane intermediate or transition state. libretexts.orgresearchgate.net The incoming nucleophile attacks the phosphorus center before the leaving group departs.
Dissociative (Elimination-Addition) Mechanism: This is an SN1-like pathway where the bond to the leaving group breaks first, forming a highly reactive metaphosphate intermediate, which is then attacked by the nucleophile. nih.govsquarespace.comresearchgate.net
For reactions where this compound acts as a catalyst or substrate, computational modeling would aim to locate the transition state structures for these potential pathways. By calculating the energy profile along the reaction coordinate—a path that connects reactants, transition states, and products—researchers can determine the activation energy barrier and identify the most favorable reaction mechanism. nih.gov
The structure of this compound, featuring both hydrogen-bond donating (N-H) and accepting (P=O, C=O) sites, makes it a candidate for a bifunctional organocatalyst. Computational modeling is essential for understanding how it might interact with and activate substrates.
Drawing analogies from studies on other phosphoramide-based catalysts, two primary modes of activation are conceivable:
Phosphoryl Group Activation: The highly polar P=O group can act as a strong Lewis base or hydrogen-bond acceptor. In studies of N-triflylphosphoramide (NTPA) catalysts, computational simulations revealed that the phosphoramide (B1221513) oxygen forms a crucial hydrogen bond with the substrate, activating it for the subsequent reaction. nih.gov
Amino Group Activation: The amino groups (both on the pyrrolidinone ring and the phosphoryl moiety) can act as hydrogen-bond donors. In bifunctional thiourea (B124793) catalysts, the N-H groups are known to form hydrogen bonds with electrophilic substrates, such as the carbonyl group of an isatin, thereby activating it toward nucleophilic attack. nih.govacs.org
Computational models would simulate the formation of a catalyst-substrate complex, optimizing its geometry and calculating the binding energy. These models can elucidate the specific hydrogen-bonding network responsible for stabilizing the transition state and inducing stereoselectivity in asymmetric reactions. nih.govnih.gov
Table 2: Plausible Catalyst-Substrate Interactions for this compound
| Catalyst Moiety | Role | Substrate Moiety (Example) | Type of Interaction |
|---|---|---|---|
| Phosphoryl Oxygen (P=O) | H-bond Acceptor | Aldehyde C-H or Alcohol O-H | Lewis Base Activation |
| Carbonyl Oxygen (C=O) | H-bond Acceptor | Aldehyde C-H or Alcohol O-H | Lewis Base Activation |
| Pyrrolidinone Amino (C-NH₂) | H-bond Donor | Carbonyl Oxygen (e.g., in an isatin) | Brønsted Acid Activation |
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the system in a simulated condensed phase (e.g., in a solvent like water or toluene).
For this compound, MD simulations would be used to:
Explore its conformational flexibility in different solvents, complementing the static picture from quantum calculations.
Study the stability and dynamics of the intramolecular hydrogen bonds predicted by conformational analysis.
Simulate the process of catalyst-substrate binding, observing how the molecules approach and orient themselves in solution.
Analyze the structure and dynamics of the solvent shell around the catalyst-substrate complex, as solvent molecules can play a critical role in stabilizing or destabilizing intermediates and transition states.
More advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can also be applied. nih.gov In QM/MM simulations, the reactive core of the system (e.g., the catalyst and substrate) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent) is treated with more computationally efficient molecular mechanics, providing a balance between accuracy and computational cost for studying reactions in complex environments.
Solvent Effects on Reactivity and Conformation
There is currently no published research detailing the influence of different solvents on the reactivity and conformational stability of this compound. Computational studies that would typically investigate parameters such as solvation energy, dipole moments, and geometric changes in various solvent environments have not been performed or reported for this compound.
Ligand-Receptor Binding Simulations for Biochemical Recognition (purely molecular level)
Similarly, the scientific literature lacks any studies on ligand-receptor binding simulations involving this compound. Molecular docking and molecular dynamics simulations, which are crucial for understanding binding affinities, interaction energies, and key intermolecular interactions with biological targets, have not been documented for this specific molecule. Therefore, no data on its potential biochemical recognition at a molecular level is available.
Further theoretical and computational research is necessary to elucidate the physicochemical properties and potential biological interactions of this compound.
Molecular Interactions and Biochemical Recognition Mechanisms in Vitro Focus
Exploration of Molecular Recognition Pathways with Biological Macromolecules (without in vivo effects)
The structure of 3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one suggests several potential points of interaction with biological macromolecules. The pyrrolidin-2-one core is a five-membered lactam ring, a scaffold found in various biologically active molecules. The amino group at the 3-position introduces a basic center capable of forming hydrogen bonds and ionic interactions. The diaminophosphoryl group, a derivative of phosphoric acid, is a key feature that can act as a phosphate (B84403) mimic and a potent hydrogen bond donor and acceptor.
Based on analogous structures, this compound could potentially interact with the active sites of several enzymes.
Urease: The diaminophosphoryl moiety is structurally similar to the transition state of urea hydrolysis. Compounds containing a phosphorodiamidate group, such as phenyl phosphorodiamidate (PPDA), are well-documented inhibitors of urease nih.govilvo.be. It is hypothesized that the diaminophosphoryl group of the target compound could chelate the nickel ions in the active site of urease, mimicking the tetrahedral intermediate of the enzymatic reaction. The pyrrolidin-2-one and amino substituents would likely influence the orientation and binding affinity within the active site through secondary interactions with amino acid residues.
Aminoglycoside Acetyltransferases (AACs): Pyrrolidine (B122466) derivatives have been identified as inhibitors of aminoglycoside acetyltransferases, such as AAC(6')-Ib nih.govmdpi.comnih.govresearchgate.net. These enzymes are responsible for bacterial resistance to aminoglycoside antibiotics. While the exact binding mode would need to be determined, the pyrrolidin-2-one scaffold could serve as a core structure to position the amino and diaminophosphoryl groups to interact with key residues in the enzyme's active site, potentially competing with the natural aminoglycoside substrate.
The following table summarizes potential enzyme interactions based on structural analogy.
| Enzyme Target | Key Interacting Moiety | Potential Binding Mode |
| Urease | Diaminophosphoryl | Chelation of active site nickel ions; mimicry of the tetrahedral transition state of urea hydrolysis. |
| Aminoglycoside Acetyltransferases | Pyrrolidin-2-one, Amino Group | Occupation of the aminoglycoside binding pocket; hydrogen bonding and electrostatic interactions with active site residues. |
The modulation of enzyme activity by this compound would likely follow mechanisms observed for similar compounds.
For urease , the proposed mechanism of inhibition by phosphorodiamidate compounds is the formation of a stable complex with the dinuclear nickel center in the active site nih.gov. This binding prevents the access and subsequent hydrolysis of the natural substrate, urea. The amino group on the pyrrolidinone ring could further stabilize this interaction through hydrogen bonding with nearby amino acid residues.
In the case of aminoglycoside acetyltransferases , pyrrolidine-based inhibitors have been shown to act as competitive inhibitors nih.govmdpi.comnih.govresearchgate.net. It is plausible that this compound could function similarly, binding to the active site and preventing the binding of the aminoglycoside substrate. The diaminophosphoryl group could also play a role in this interaction, potentially interacting with the co-substrate binding site.
Organophosphorus compounds have been shown to modulate protein-protein interactions (PPIs) nih.gov. The diaminophosphoryl group of this compound could potentially mediate such effects.
While no experimental data exists for this specific compound, the binding affinity for any potential protein targets would be determined using standard in vitro techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays. These methods would provide quantitative data on the dissociation constant (Kd), giving insight into the strength of the interaction. The binding affinity would be influenced by the sum of the individual interactions contributed by the pyrrolidin-2-one ring, the amino group, and the diaminophosphoryl moiety.
The structural features of this compound that would likely determine its interaction with other proteins include:
The Diaminophosphoryl Group: This group can form multiple hydrogen bonds and may participate in electrostatic interactions. Its ability to mimic phosphate could allow it to interact with phosphate-binding pockets on proteins.
The 3-Amino Group: As a primary amine, this group can act as a hydrogen bond donor and can be protonated to form a positive charge, enabling ionic interactions.
The Pyrrolidin-2-one Ring: This scaffold provides a rigid framework that orients the functional groups for specific interactions. The carbonyl group of the lactam can also act as a hydrogen bond acceptor.
The stereochemistry at the 3-position of the pyrrolidin-2-one ring would also be a critical determinant of binding specificity and affinity.
Nucleic Acid Binding Studies (In Vitro)
While direct nucleic acid binding studies for this compound are not available, the presence of the diaminophosphoryl group suggests a potential for interaction with nucleic acids. This is supported by research on phosphorodiamidate morpholino oligomers (PMOs), which are synthetic molecules with a backbone containing phosphorodiamidate linkages. PMOs are known to bind to complementary sequences of RNA through Watson-Crick base pairing, leading to a steric blockade of processes like translation. The uncharged nature of the phosphorodiamidate linkage in PMOs is a key feature that reduces non-specific interactions with proteins while maintaining affinity for nucleic acids.
The pyrrolidinone core of the target molecule also has relevance in the context of nucleic acid interactions. Pyrrolidine-based nucleic acid mimics have been synthesized and shown to hybridize with complementary DNA and RNA sequences. These studies indicate that the pyrrolidine scaffold can be a viable backbone for positioning nucleobases or other interacting moieties for nucleic acid recognition. Some pyrrolidinone derivatives have also been found to inhibit mammalian DNA polymerases.
Therefore, it is plausible that this compound could interact with nucleic acids, potentially through hydrogen bonding involving the amino and phosphoryl groups, with the pyrrolidinone ring providing a specific spatial arrangement for these interactions.
Structure-Activity Relationship (SAR) at the Molecular Level (without in vivo efficacy)
The structure-activity relationship (SAR) of this compound can be inferred by examining studies on analogous pyrrolidine and pyrrolidinone derivatives. These studies provide valuable insights into how modifications at different positions of the pyrrolidine ring can influence molecular interactions.
Research on various pyrrolidine derivatives has demonstrated that the nature and position of substituents significantly impact their biological activity. For instance, in a series of α-pyrrolidinohexiophenone analogs, increasing the length of the α-carbon side chain from a methyl to a propyl group led to a substantial increase in affinity for muscarinic receptors. This highlights the sensitivity of molecular recognition to the size and lipophilicity of substituents on the pyrrolidine scaffold.
In another study on pyrrolidine pentamine derivatives, modifications to different positions (R1-R5) of the scaffold had varied effects on the inhibition of aminoglycoside 6'-N-acetyltransferase type Ib. While truncations of the molecule resulted in a loss of activity, alterations to the functionalities and stereochemistry at different positions were critical for inhibitory properties.
The following interactive table summarizes the effects of substituents on the molecular interactions of various pyrrolidinone analogs, providing a basis for predicting the SAR of this compound.
| Scaffold | Position of Substitution | Substituent | Effect on Molecular Interaction |
| α-Pyrrolidinohexiophenone | α-carbon side chain | Methyl to Propyl | Increased affinity for muscarinic receptors |
| Pyrrolidine Pentamine | R1, R3, R4, R5 | S-phenyl, S-hydroxymethyl, 3-phenylbutyl | Varied effects on enzyme inhibition |
| 3-Arylcoumarins | 6-position of coumarin | Nitro group | Essential for antibacterial activity |
| 3-Arylcoumarins | Amino group | Introduction of amino group | Decreased antibacterial activity |
The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity and molecular recognition. The chiral centers within the pyrrolidine structure dictate the three-dimensional arrangement of its substituents, which in turn affects how the molecule fits into the binding site of a biological target.
For this compound, the stereocenter at the 3-position is of particular importance. The orientation of the amino group (either R or S configuration) will significantly influence its ability to form specific hydrogen bonds and other interactions with a target molecule. Studies on stereoselective synthesis of pyrrolidine derivatives underscore the importance of controlling stereochemistry to achieve desired biological outcomes. The relative stereochemistry of substituents on the pyrrolidine ring can impact its conformation and, consequently, its interaction with biological macromolecules.
For example, in the synthesis of pyrrolidine-based DNA analogs, the chirality of the pyrrolidine backbone influences the binding properties of the resulting oligomers to complementary DNA and RNA sequences.
Biochemical Assay Development for In Vitro Characterization
A variety of in vitro biochemical and biophysical assays can be employed to characterize the molecular interactions of this compound. These assays are crucial for determining its binding affinity, kinetics, and specificity for potential biological targets.
For Nucleic Acid Binding:
Fluorescence-based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to screen for small molecules that bind to and stabilize specific RNA structures.
Surface Plasmon Resonance (SPR): SPR is a label-free technology that allows for the real-time monitoring of binding events between a small molecule and a nucleic acid immobilized on a sensor surface. It provides quantitative data on association and dissociation rates.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a small molecule on a nucleic acid and to determine the three-dimensional structure of the complex.
For Other Molecular Interactions:
Should the compound be investigated for interactions with proteins or other biomolecules, similar biophysical techniques would be applicable. The choice of assay would depend on the nature of the target and the specific information being sought.
The following table provides a summary of biochemical assays relevant for the in vitro characterization of the target compound.
| Assay Type | Principle | Information Obtained | Application |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores. | Binding-induced conformational changes, screening for binders. | High-throughput screening for nucleic acid binders. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding affinity (Kd), association/dissociation kinetics (ka, kd). | Quantitative analysis of binding to nucleic acids or proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Thermodynamic characterization of binding events. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Binding site mapping, 3D structure of the complex. | Detailed structural analysis of molecular interactions. |
In-depth Analysis of this compound in Synthetic and Materials Applications
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . Consequently, it is not possible to provide a detailed, evidence-based article on its specific applications in chemical synthesis and materials science according to the requested outline.
The search for its role as a chiral organocatalyst, its utility as a synthon in complex molecule synthesis, or its integration into advanced materials did not yield specific data, research findings, or examples pertaining directly to This compound .
While the broader classes of related compounds, such as pyrrolidine-based organocatalysts and N-phosphorylated heterocycles, are well-documented fields of study, the specific functionalities of the target molecule (a 3-amino group combined with a 1-diaminophosphoryl group on a pyrrolidin-2-one core) appear to be a novel or underexplored area in publicly accessible research. For instance, studies on N-diaminophosphoryl aminothioureas have shown their function as bifunctional organocatalysts, but these are structurally distinct from the requested pyrrolidinone. Similarly, the vast field of proline and pyrrolidine catalysis does not specifically mention this particular derivative.
Without dedicated studies on This compound , any discussion of its applications in the specified areas would be speculative and would not meet the required standards of scientific accuracy and detailed, source-based evidence.
Applications in Chemical Synthesis and Materials Science
Integration into Advanced Materials
Ligands in Coordination Chemistry for Catalytic Systems (non-biological)
The molecular architecture of 3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one incorporates several donor atoms, namely nitrogen and oxygen, which could allow it to act as a ligand in coordination chemistry. The amino group on the pyrrolidinone ring and the nitrogen atoms of the diaminophosphoryl group possess lone pairs of electrons that can coordinate to metal centers. This coordination potential is foundational to the development of novel catalytic systems for non-biological transformations.
While direct experimental evidence for the use of this compound as a ligand is not prominently documented, related compounds have shown catalytic activity. For instance, a series of N-diaminophosphoryl aminothioureas have been synthesized and successfully employed as bifunctional organocatalysts in asymmetric vinylogous aldol (B89426) reactions. nih.gov These catalysts, which also feature a diaminophosphoryl group, demonstrate the potential of this functional group to participate in catalytic cycles, likely through hydrogen bonding interactions that activate and orient the substrates. nih.gov The presence of both a Lewis basic amino group and the phosphoryl group in this compound could enable it to function as a bidentate or even tridentate ligand, forming stable complexes with transition metals. Such complexes could find applications in various catalytic reactions, including hydrogenations, cross-coupling reactions, and asymmetric synthesis. The chiral center at the 3-position of the pyrrolidinone ring could also be exploited in asymmetric catalysis to induce enantioselectivity in the products.
Functional Components in Polymer and Material Science (e.g., Flame Retardancy)
In the realm of polymer and material science, the incorporation of phosphorus and nitrogen-containing compounds is a well-established strategy for enhancing flame retardancy. The diaminophosphoryl group in this compound makes it a candidate for use as a flame retardant additive or as a reactive monomer in the synthesis of flame-retardant polymers.
Phosphorus-based flame retardants can exert their effect in both the gas phase and the condensed phase. nist.gov In the gas phase, phosphorus-containing radicals can scavenge flame-propagating H• and OH• radicals. In the condensed phase, upon heating, they can promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus inhibiting further combustion. mdpi.com The presence of nitrogen in the diaminophosphoryl group and the pyrrolidinone ring can have a synergistic effect with phosphorus, enhancing char formation and releasing inert gases like ammonia (B1221849), which can dilute the flammable gases. mdpi.com
While no studies specifically report the use of this compound for flame retardancy, the general class of α-aminophosphonates has been shown to improve the flame retardant properties of epoxy resins. mdpi.com These compounds can be covalently incorporated into the polymer network, leading to increased char yield and a higher Limiting Oxygen Index (LOI), which is a measure of the minimum oxygen concentration required to support combustion. mdpi.com Given its structure, this compound could potentially be integrated into polymer backbones through its amino group, creating materials with inherent flame retardant properties.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
Future research should prioritize the development of efficient and stereoselective synthetic routes to 3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one and its derivatives. Current methodologies for analogous structures, such as N-diaminophosphoryl aminothioureas, involve multi-step processes that could be optimized. nih.govnih.govacs.org Exploration into novel synthetic strategies is crucial for accessing a diverse range of analogs for further studies.
Key areas for investigation include:
Asymmetric Synthesis: Developing synthetic pathways that allow for the selective formation of specific stereoisomers is paramount. nih.govunibo.it This could involve the use of chiral starting materials, such as derivatives of glutamic acid or proline, or the application of asymmetric catalysis. nih.govnih.gov
Green Chemistry Approaches: Investigating more environmentally benign synthetic methods, such as biocatalysis or the use of greener solvents and reagents, would be a valuable pursuit.
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. | High enantiomeric excess, potentially shorter route. | Catalyst development and optimization may be required. |
Advanced Mechanistic Insights into Reactivity and Stereoselectivity
A fundamental understanding of the reactivity and stereoselectivity of this compound is essential for its rational application in various fields. Future research should employ a combination of experimental and computational methods to elucidate reaction mechanisms.
Computational Modeling: Density Functional Theory (DFT) calculations could be utilized to model transition states and intermediates in potential reactions, providing insights into the factors governing stereoselectivity. researchgate.net
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can help to determine reaction orders, activation energies, and the influence of various reaction parameters.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, could be used to identify and characterize transient species in reaction pathways.
A deeper understanding of the phosphoryl group transfer mechanism, a fundamental process in biology, could be a key area of investigation. nih.govusu.eduannualreviews.orgresearchgate.netnih.gov
Expansion of Catalytic Scope and Efficiency
The presence of both a chiral backbone and a diaminophosphoryl group suggests that this compound could function as a novel organocatalyst. nih.govresearchgate.netresearchgate.net The pyrrolidine (B122466) scaffold is a privileged motif in organocatalysis, and the diaminophosphoryl group could participate in hydrogen bonding or act as a Lewis base. nih.gov
Future research in this area should focus on:
Screening in Asymmetric Reactions: Evaluating the catalytic activity of this compound in a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov
Catalyst Optimization: Systematically modifying the structure of the compound, for instance, by altering the substituents on the diaminophosphoryl nitrogen atoms, to enhance catalytic efficiency and stereoselectivity.
Immobilization and Reusability: Developing methods to immobilize the catalyst on a solid support to facilitate its recovery and reuse, thereby improving the sustainability of the catalytic process.
Table 2: Potential Asymmetric Reactions for Catalysis by this compound Derivatives
| Reaction Type | Substrates | Potential Product | Key Stereochemical Outcome |
|---|---|---|---|
| Aldol Reaction | Aldehydes and Ketones | β-Hydroxy Carbonyls | Enantio- and Diastereoselectivity |
| Michael Addition | Enolizable Carbonyls and α,β-Unsaturated Compounds | 1,5-Dicarbonyls | Enantioselectivity |
| Mannich Reaction | Aldehydes, Amines, and Carbonyl Compounds | β-Amino Carbonyls | Enantio- and Diastereoselectivity |
Design of Next-Generation Molecular Probes for Biochemical Research (In Vitro)
The diaminophosphoryl group offers a unique handle for the development of molecular probes for in vitro biochemical research. This functional group could potentially interact with active sites of enzymes, particularly those involved in phosphoryl transfer reactions. nih.govusu.edunih.gov
Unexplored avenues include:
Enzyme Inhibitor Scaffolds: Investigating the potential of this compound as a scaffold for the design of inhibitors for kinases, phosphatases, or ATPases. The pyrrolidinone core provides a rigid framework for the presentation of the diaminophosphory group to the enzyme active site.
Fluorescent Labeling: Functionalizing the pyrrolidinone ring with fluorophores to create fluorescent probes for monitoring enzyme activity or for use in fluorescence polarization assays.
Affinity-Based Probes: Immobilizing the compound on a solid support to create affinity matrices for the purification of phosphoryl-binding proteins.
Exploration of New Material Science Applications (non-biological)
The pyrrolidinone moiety is a versatile building block in material science, finding applications in the development of polymers and functional materials. nbinno.comsci-hub.sewiley-vch.debohrium.comresearchgate.net The introduction of the diaminophosphoryl group could impart novel properties to these materials.
Future research could explore:
Functional Monomers: Utilizing this compound as a monomer in polymerization reactions to create novel polymers with enhanced thermal stability, flame retardancy, or metal-coordinating properties.
Surface Modification: Grafting the compound onto the surface of materials to alter their surface properties, such as hydrophilicity, adhesion, or to introduce specific recognition sites.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating the ability of the diaminophosphoryl group to coordinate with metal ions to form novel coordination polymers or MOFs with potential applications in gas storage, separation, or catalysis.
Q & A
Q. What are the critical steps and challenges in synthesizing 3-Amino-1-(diaminophosphoryl)pyrrolidin-2-one with high purity?
Methodological Answer:
- Key Synthesis Steps :
- Ring Formation : Start with pyrrolidinone core synthesis via cyclization of a carboxylic acid derivative (e.g., decarboxylation and ipso-oxidation) .
- Amination : Introduce the amino group at the 3-position using reductive amination or nucleophilic substitution .
- Phosphorylation : Attach the diaminophosphoryl group via phosphoramidite coupling or H-phosphonate chemistry, requiring anhydrous conditions and catalysts like tetrazole .
- Challenges :
Q. Which spectroscopic and crystallographic methods are optimal for characterizing the diaminophosphoryl group?
Methodological Answer:
- 31P NMR : Directly identifies phosphorus environment (δ ~0–30 ppm for phosphoryl groups) .
- X-ray Diffraction (XRD) : Resolves stereochemistry of the pyrrolidinone ring and phosphoryl orientation (critical for confirming regiospecificity) .
- FT-IR : Confirms NH/PO stretching (3200–3400 cm⁻¹ for amines; 1200–1300 cm⁻¹ for P=O) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ predicted m/z ~244–267 based on analogs) .
Advanced Research Questions
Q. How does the diaminophosphoryl moiety influence electronic and steric properties compared to halogenated analogs (e.g., 4-fluorophenyl derivatives)?
Methodological Answer:
-
Electronic Effects :
- Diaminophosphoryl : Strong electron-withdrawing effect due to P=O and NH₂ groups, increasing electrophilicity at the pyrrolidinone carbonyl.
- Halogens (F/Cl/Br) : Moderate electron-withdrawing (F > Cl > Br) but less polar than phosphoryl.
-
Steric Impact :
-
Comparative Data :
Substituent Electron Effect Lipophilicity (LogP) Diaminophosphoryl Strongly withdrawing Lower (polar groups) 4-Fluorophenyl Moderately withdrawing Higher (~2.1)
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
- Assay Validation :
- Structural Modeling :
- Meta-Analysis :
Q. What experimental designs are recommended to evaluate this compound’s potential as a kinase inhibitor?
Methodological Answer:
- In Vitro Assays :
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
- IC50 Determination : Use dose-response curves (1 nM–100 µM) with positive controls (e.g., staurosporine).
- Cellular Studies :
- Mechanistic Follow-Up :
- Conduct Western blotting to assess downstream signaling (e.g., phospho-ERK levels) .
Q. How does the diaminophosphoryl group affect metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Stability Tests :
- In Vivo PK :
- Administer IV/PO doses in rodents; monitor plasma half-life. The phosphoryl group’s polarity may reduce bioavailability but enhance solubility .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
